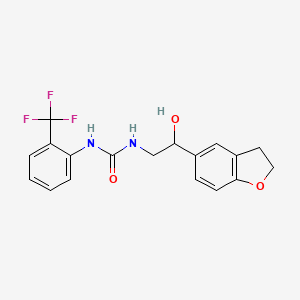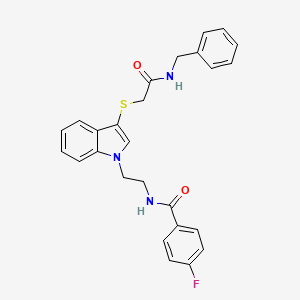
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H17F3N2O3 and its molecular weight is 366.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Formation
Phenyl(trichloromethyl)carbinol interacts with bifunctional reagents containing nucleophilic sulfur, such as thioureas, to form heterocyclic compounds including thiazolidinones and thiadiazinones through a series of steps involving sulfur anion attack on an intermediate epoxide followed by ring closure. This process demonstrates the compound's role in facilitating the synthesis of diverse heterocycles, showcasing its potential in medicinal chemistry and drug design (Reeve & Coley, 1979).
Antitumor Activities
Novel urea derivatives, synthesized through reactions involving specific structural modifications, have shown promising antitumor activities. This highlights the compound's significance in the development of new chemotherapeutic agents and its potential for contributing to cancer treatment strategies (Ling et al., 2008).
Crystal Structure Analysis
The crystal structure analysis of related benzoylurea compounds provides insights into their molecular arrangement and interaction patterns, which is crucial for understanding their mechanism of action as insecticides and for the design of new molecules with enhanced activity and selectivity (Cho et al., 2015).
Synthesis of Urea Derivatives
Research on the synthesis of urea derivatives through eco-friendly methodologies emphasizes the compound's role in promoting greener chemical processes. By substituting hazardous reagents with safer alternatives, these methodologies align with the goals of green chemistry, underscoring the compound's versatility and its contribution to sustainable development (Bigi et al., 2000).
Gelation Properties
The study of hydrogel formation by certain urea compounds in acidic environments showcases their potential for creating materials with tunable physical properties. The morphology and rheology of these gels can be modified by the identity of the anion, opening avenues for the development of novel materials with specific applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)13-3-1-2-4-14(13)23-17(25)22-10-15(24)11-5-6-16-12(9-11)7-8-26-16/h1-6,9,15,24H,7-8,10H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPOOMPOICXBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2954930.png)
![1-[(4-Chlorophenyl)methoxy]-4-iodobenzene](/img/structure/B2954931.png)
![Ethyl 3-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate](/img/structure/B2954932.png)
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954935.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2954936.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2954938.png)
![1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2954939.png)
![methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2954940.png)
![2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2954941.png)



